molecular formula C16H19NO3S B1597449 (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide CAS No. 82495-70-3

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

Cat. No. B1597449
CAS RN: 82495-70-3
M. Wt: 305.4 g/mol
InChI Key: QSUGRMCPSKTJTP-HNNXBMFYSA-N
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Description

This typically includes the compound’s systematic name, molecular formula, and structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about reaction mechanisms, reaction conditions, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

HMF has been of interest since the last decade of the 19th century . It’s used in various fields, including organic chemistry . The field of application of HMF and its derivatives is really enormous . Here are some of the applications and methods of HMF:

  • Synthesis of HMF : The mechanism of the fructose dehydration and the kinetics of the HMF synthesis are studied .
  • Chemical conversions of HMF : This includes reactions of the Hydroxymethyl Group (formation of esters, ethers, halides, and oxidation), reactions of the Formyl Group (reduction, condensation reactions, oxidation reactions), reactions of the furan ring, the polymerisation of HMF, and electrochemical conversions of HMF .
  • Synthesis of 2,5-Furandicarbaldehyde (FDC) : FDC is another derivative of HMF .
  • Chemistry and Applications of 2,5-Furandicarbaldehyde (FDC) .
  • Methods for Synthesis of 2,5-Furandicarboxylic Acid (FDCA) : FDCA is another derivative of HMF .
  • Chemistry and Applications of 2,5-Furandicarboxylic Acid (FDCA) .
  • S-(hydroxymethyl)glutathione dehydrogenase : This enzyme catalyzes the reaction of S-(hydroxymethyl)glutathione with NAD(P)+ to form S-formylglutathione, NAD(P)H, and H+. It has been studied in various organisms and has potential applications in biotechnology and medicine .

  • Benzylic viologen dendrimers : These compounds have been reviewed for their synthesis, properties, and applications. They have been used in guest complexation, photophysical studies, and biological applications. They also show electron sponge behavior and have been used as electron storage devices .

  • Phenol formaldehyde resin : Hydroxymethyl phenols are used in the synthesis of this type of resin. Being thermosets, hydroxymethyl phenols will crosslink on heating to around 120 °C to form methylene and methyl ether bridges through the elimination of water molecules. At this point, the resin is a 3-dimensional network, which is typical of polymerized phenolic resins .

  • S-(hydroxymethyl)glutathione dehydrogenase : This enzyme catalyzes the reaction of S-(hydroxymethyl)glutathione with NAD(P)+ to form S-formylglutathione, NAD(P)H, and H+. It has been studied in various organisms and has potential applications in biotechnology and medicine .

  • Benzylic viologen dendrimers : These compounds have been reviewed for their synthesis, properties, and applications. They have been used in guest complexation, photophysical studies, and biological applications. They also show electron sponge behavior and have been used as electron storage devices .

  • Phenol formaldehyde resin : Hydroxymethyl phenols are used in the synthesis of this type of resin. Being thermosets, hydroxymethyl phenols will crosslink on heating to around 120 °C to form methylene and methyl ether bridges through the elimination of water molecules. At this point, the resin is a 3-dimensional network, which is typical of polymerized phenolic resins .

Safety And Hazards

This involves a review of the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.


Future Directions

This involves a discussion of potential areas for future research. It may include new reactions, applications, or improvements to existing synthesis methods.


properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUGRMCPSKTJTP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350878
Record name ST50319709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

CAS RN

82495-70-3
Record name ST50319709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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